
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one is a polyhydroxy naphthalene derivative. Compounds of this nature are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions A common approach might include the hydroxylation of a naphthalene precursor under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反応の分析
Types of Reactions
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce tetrahydroxy naphthalenes.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism by which 3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one exerts its effects can involve various molecular targets and pathways. For instance, its antioxidant activity might be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound could interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroxy-1,2-dihydronaphthalene: Another polyhydroxy naphthalene derivative with similar properties.
3,4-Dihydroxy-1-naphthoic acid: A related compound with different functional groups.
Uniqueness
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties, making it valuable for specific applications.
特性
CAS番号 |
103614-68-2 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC名 |
3,4,6,8-tetrahydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-2,8,10-12,14-15H,3H2 |
InChIキー |
BHKWJBLOULPVEY-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C2=C(C1=O)C(=CC(=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


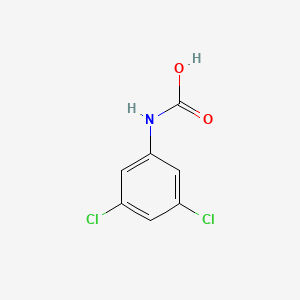
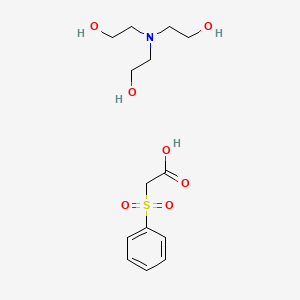
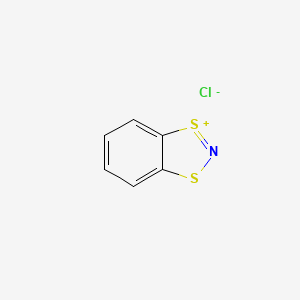
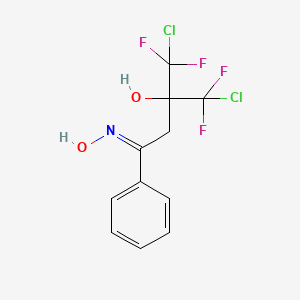
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
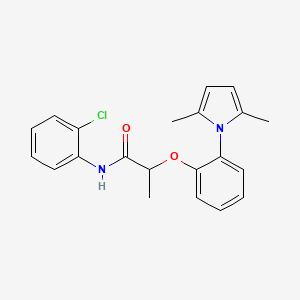
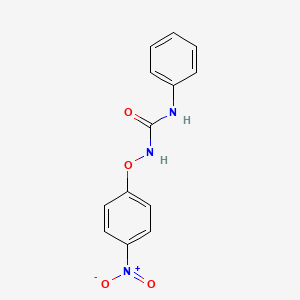
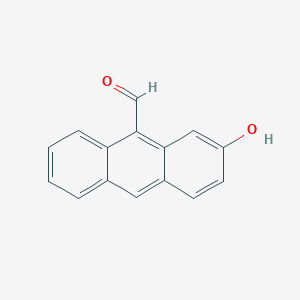
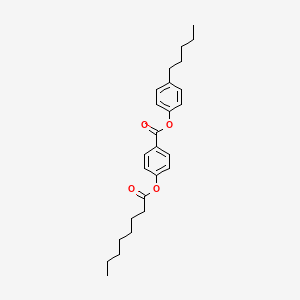
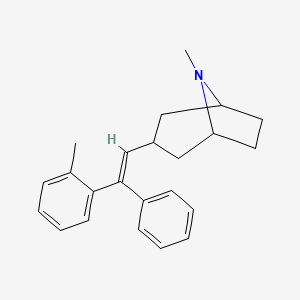
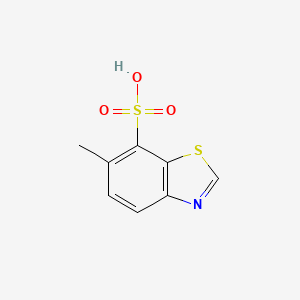
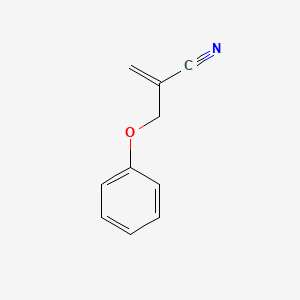
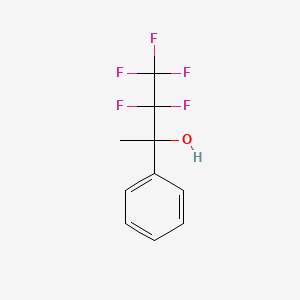
silane](/img/structure/B14344715.png)
